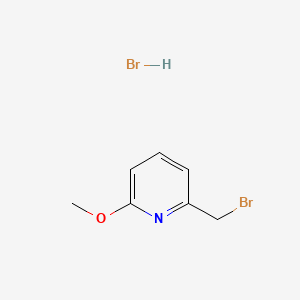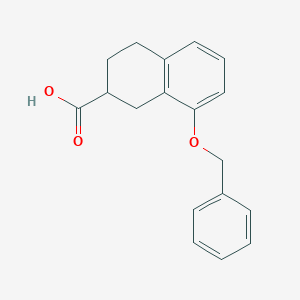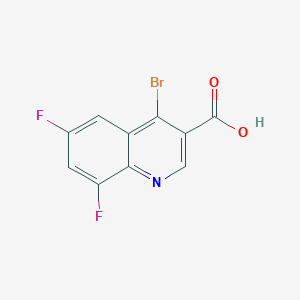
4-(4-Bromophenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromophenyl group at the 4-position of the quinazoline ring enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)quinazoline typically involves the reaction of 4-bromoaniline with anthranilic acid or its derivatives. The reaction proceeds through a series of steps including cyclization and condensation to form the quinazoline ring. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and various catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Bromophenyl)quinazoline undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .
Applications De Recherche Scientifique
4-(4-Bromophenyl)quinazoline has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
- 4-(4-Chlorophenyl)quinazoline
- 4-(4-Methylphenyl)quinazoline
- 4-(4-Fluorophenyl)quinazoline
Comparison: 4-(4-Bromophenyl)quinazoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its chloro, methyl, and fluoro counterparts. The bromine atom’s larger size and higher electronegativity contribute to its distinct chemical properties and interactions with biological targets .
Propriétés
Formule moléculaire |
C14H9BrN2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
4-(4-bromophenyl)quinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-12-3-1-2-4-13(12)16-9-17-14/h1-9H |
Clé InChI |
PZLJADQYUVZXSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC=N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B11840756.png)





![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)

